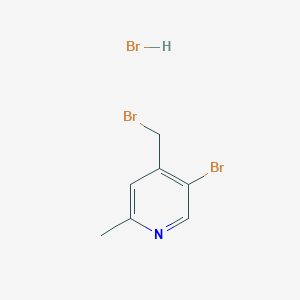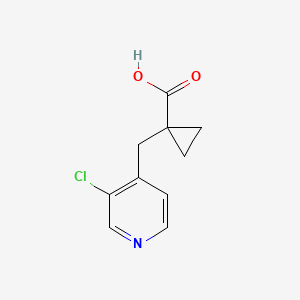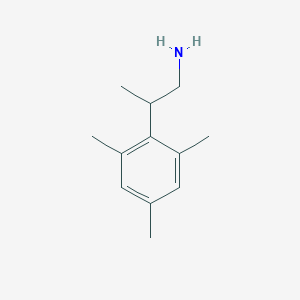
2-Mesitylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mesitylpropan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of propanamine, where the propyl group is substituted with a mesityl group The mesityl group is a bulky aromatic ring with three methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Mesitylpropan-1-amine can be synthesized through several methods. One common method involves the alkylation of mesitylene with a suitable alkyl halide, followed by amination. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the mesitylene, allowing it to react with the alkyl halide. The resulting intermediate is then treated with ammonia or an amine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Mesitylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro compounds, halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Mesitylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bulky mesityl group can provide steric hindrance, which is useful in controlling reaction pathways.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly in the context of amine oxidases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Mesitylpropan-1-amine depends on its specific application. In biological systems, it may interact with enzymes such as amine oxidases, leading to the formation of imines or nitriles. The mesityl group can influence the binding affinity and specificity of the compound towards its molecular targets, affecting the overall biochemical pathways involved.
Comparación Con Compuestos Similares
2-Mesitylpropan-1-amine can be compared with other similar compounds, such as:
2-Methylpropan-1-amine: Lacks the bulky mesityl group, leading to different steric and electronic properties.
2-Phenylpropan-1-amine: Contains a phenyl group instead of a mesityl group, resulting in different reactivity and applications.
2-Isopropylpropan-1-amine: Has an isopropyl group, which is less bulky than the mesityl group, affecting its chemical behavior.
The uniqueness of this compound lies in its mesityl group, which provides significant steric hindrance and electronic effects, making it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C12H19N |
|---|---|
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
2-(2,4,6-trimethylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11H,7,13H2,1-4H3 |
Clave InChI |
OVRBXABKMLTOQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(C)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,6-Dimethylphenyl)methyl]hydrazine](/img/structure/B13595349.png)


![methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans](/img/structure/B13595361.png)

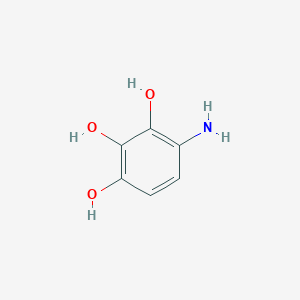
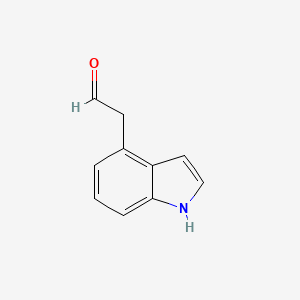
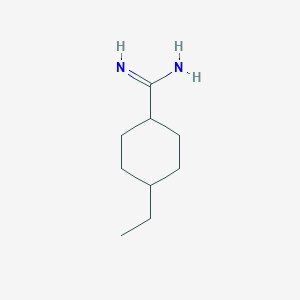
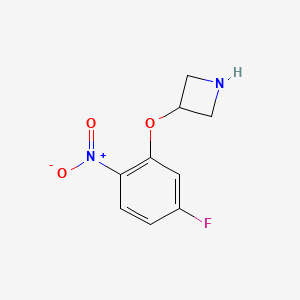

![[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine](/img/structure/B13595407.png)
